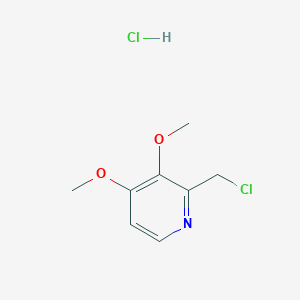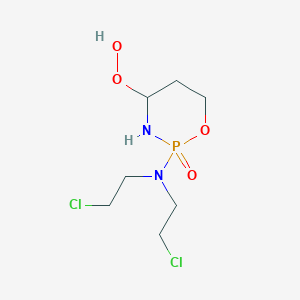
4-Fluorothreonine
Vue d'ensemble
Description
4-Fluorothreonine is a naturally occurring fluorinated amino acid. It was first identified in 1986 from the soil bacterium Streptomyces cattleya. This compound is unique as it is the only naturally occurring fluorinated amino acid discovered so far.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluorothreonine can be synthesized through a chemoenzymatic process involving the enzyme this compound transaldolase. This enzyme catalyzes the reaction between L-threonine and fluoroacetaldehyde to produce this compound and acetaldehyde. The enzyme displays considerable substrate plasticity, allowing for the generation of various β-hydroxy-α-amino acids with different functionalities at the C4 position .
Industrial Production Methods: The industrial production of this compound involves the overexpression and biochemical characterization of this compound transaldolase from Streptomyces species. This enzyme is a Zn2±dependent enzyme and is the first example of a pyridoxal phosphate enzyme family fused with a metal-binding domain carrying out a distinct catalytic role .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorothreonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the defluorination of this compound by threonine deaminase, which generates 4-hydroxy-α-ketobutyrate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include fluoroacetaldehyde and L-threonine. The reactions typically occur under mild conditions, facilitated by specific enzymes such as this compound transaldolase and threonine deaminase .
Major Products: The major products formed from the reactions involving this compound include acetaldehyde and 4-hydroxy-α-ketobutyrate .
Applications De Recherche Scientifique
4-Fluorothreonine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and drug discovery
Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways involving fluorinated compounds
Industry: It is used in the production of fluorinated molecules for various industrial applications, including the synthesis of radiolabeled ligands for positron emission tomography
Mécanisme D'action
The mechanism of action of 4-fluorothreonine involves its incorporation into proteins in place of threonine. This incorporation is facilitated by the enzyme fluorinase, which converts S-adenosyl-L-methionine and fluoride ion to generate 5′-fluoro-5′-deoxy-adenosine and L-methionine. The compound exerts its effects by interfering with protein synthesis and metabolic pathways, leading to the production of fluorinated metabolites .
Comparaison Avec Des Composés Similaires
Fluoroacetate: Another naturally occurring fluorinated compound produced by Streptomyces cattleya.
Fluorosalinosporamide: A fluorinated molecule generated using fluorinase as a biocatalyst.
Uniqueness: 4-Fluorothreonine is unique due to its natural occurrence and its role as the only naturally occurring fluorinated amino acid.
Propriétés
IUPAC Name |
(2S,3S)-2-amino-4-fluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFWIYJIEXNAOL-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144678 | |
| Record name | 4-Fluorothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102130-93-8 | |
| Record name | Threonine, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102130-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorothreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)




